molecular formula C11H17N3O4 B1212682 HC Blue 1 CAS No. 2784-94-3

HC Blue 1

Cat. No.: B1212682
CAS No.: 2784-94-3
M. Wt: 255.27 g/mol
InChI Key: MWJSMPQOVHQYTE-UHFFFAOYSA-N
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Description

HC Blue 1, also known as 2,2’-((4-(Methylamino)-3-nitrophenyl)imino)bis(ethanol), is a synthetic aromatic amine. It was primarily used as a semi-permanent hair dye until the mid-1980s. The compound is characterized by its dark blue microcrystals or dark purple powder form .

Preparation Methods

HC Blue 1 is synthesized through a multi-step process. The initial step involves the reaction of 4-fluoro-3-nitrobenzenamine with ethylene oxide to form an intermediate compound, 2,2’-((4-fluoro-3-nitrophenyl)imino)bis(ethanol). This intermediate is then reacted with methylamine to produce this compound . Industrial production methods follow similar synthetic routes, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

HC Blue 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aldehydes or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Mechanism of Action

The mechanism of action of HC Blue 1 involves its interaction with cellular components. It can induce DNA damage, gene mutation, and chromosomal anomalies in cultured mammalian cells. The compound’s effects are mediated through its ability to bind to DNA and inhibit intercellular communication .

Comparison with Similar Compounds

HC Blue 1 is structurally similar to other nitrophenylenediamine dyes, such as HC Blue 2. While both compounds share similar chemical structures, this compound has been found to induce hepatocellular carcinomas in mice, whereas HC Blue 2 did not show the same level of carcinogenicity . This difference in carcinogenic potency highlights the unique properties of this compound.

Similar Compounds

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-(methylamino)-3-nitroanilino]ethanol
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InChI

InChI=1S/C11H17N3O4/c1-12-10-3-2-9(8-11(10)14(17)18)13(4-6-15)5-7-16/h2-3,8,12,15-16H,4-7H2,1H3
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InChI Key

MWJSMPQOVHQYTE-UHFFFAOYSA-N
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Canonical SMILES

CNC1=C(C=C(C=C1)N(CCO)CCO)[N+](=O)[O-]
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Molecular Formula

C11H17N3O4
Record name HC BLUE 1
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DSSTOX Substance ID

DTXSID6020191
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Molecular Weight

255.27 g/mol
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Physical Description

Hc blue 1 appears as dark blue microcrystals or dark purple powder. (NTP, 1992), Dark blue or bluish-black solid; [HSDB]
Record name HC BLUE 1
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly soluble in water (0.38% w/w); soluble in ethanol, methanol and acetone
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Impurities

Has been available commercially with purity 95%, with 2-((4- methylamino)-3-nitrophenyl)imino)ethanol (<5%) as a possible impurity
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Color/Form

Dark-blue microcrystals or blue-black amorphous powder

CAS No.

2784-94-3
Record name HC BLUE 1
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Melting Point

215 to 219 °F (NTP, 1992), 101.5-104 °C
Record name HC BLUE 1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the toxicological concerns associated with 2,2'-((4-(methylamino)-3-nitrophenyl)imino)bis(ethanol) (HC Blue No. 1)?

A: Studies indicate that HC Blue No. 1 poses several toxicological concerns. [, , ] Research shows:

  • Carcinogenicity: HC Blue No. 1 showed clear evidence of carcinogenicity in both male and female B6C3F1 mice, with increased incidences of hepatocellular carcinomas. [] In female F344/N rats, it induced increased incidences of alveolar/bronchiolar neoplasms, while evidence in male rats was equivocal. []
  • Mutagenicity: The compound exhibited mutagenicity in several Salmonella typhimurium strains (TA97, TA98, TA100) with and without metabolic activation. [, ] It also induced unscheduled DNA synthesis in rat hepatocytes in vitro. []
  • Developmental Toxicity: HC Blue No. 1 was associated with fetal bone malformations in rats when administered orally at maternally toxic levels. []
  • Other Toxicities: Short-term and subchronic studies in animals revealed dose-dependent reductions in weight gain. []

Q2: How is HC Blue No. 1 absorbed and excreted from the body?

A: Research suggests that HC Blue No. 1 is absorbed through the skin, albeit slowly. [] Following absorption, it is excreted both in urine and bile. [] Interestingly, the chemical structure seems to remain unaltered during its transit through the body, suggesting limited metabolic alteration. []

Q3: What is the impact of structural modifications on the activity of HC Blue No. 1?

A: While direct studies comparing HC Blue No. 1 with structural analogs are limited within the provided abstracts, comparative research with a structurally similar dye, HC Blue No. 2, offers some insight. [, , ] This research suggests that even minor structural differences within this class of phenylenediamine dyes can influence their metabolic pathways and genotoxic potential. This highlights the importance of understanding structure-activity relationships for this class of compounds.

Q4: What are the major metabolic pathways of HC Blue No. 1 in different species?

A: While the provided abstracts don't delve into specific metabolic pathways, research comparing HC Blue No. 1 with HC Blue No. 2 suggests species-specific differences in metabolism. [] This emphasizes the importance of considering species differences when extrapolating toxicological findings from animal models to humans.

Q5: What analytical methods are employed to characterize and quantify HC Blue No. 1?

A: While specific details on analytical methods are limited in the abstracts, they mention techniques like HPLC fractionation guided by the Salmonella (TA98) bioassay to isolate mutagenic components. [] This suggests a combination of bioassays and chromatographic techniques for characterization and quantification.

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